molecular formula C22H35N3O2 B1208155 N-tert-butyl-N-[2-(tert-butylamino)-2-oxoethyl]-3-(3,4-dihydro-2H-quinolin-1-yl)propanamide

N-tert-butyl-N-[2-(tert-butylamino)-2-oxoethyl]-3-(3,4-dihydro-2H-quinolin-1-yl)propanamide

Cat. No. B1208155
M. Wt: 373.5 g/mol
InChI Key: VDWGQYMBLKWTQX-UHFFFAOYSA-N
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Description

N-tert-butyl-N-[2-(tert-butylamino)-2-oxoethyl]-3-(3,4-dihydro-2H-quinolin-1-yl)propanamide is a peptide.

Scientific Research Applications

Synthesis Methods

Research has explored various methods for synthesizing compounds similar to N-tert-butyl-N-[2-(tert-butylamino)-2-oxoethyl]-3-(3,4-dihydro-2H-quinolin-1-yl)propanamide. One method involved flash vacuum thermolysis of tert-butylimines of different compounds, including quinoline, leading to the formation of imidazoazines (Justyna et al., 2017). Another study presented a metal-free approach for the functionalization of quinoxaline compounds (Xie et al., 2019).

Chemical Structure and Properties

The structural analysis of related compounds has been a focus of research. For example, the study of 3-tert-butyl-7,7-dimethyl-1-phenyl-5,6,7,8-tetrahydroimidazo[3,4-b]quinolin-5-one highlighted the importance of hydrogen bonds in the molecular structure (Low et al., 2004).

Biological Activity and Applications

There's interest in the potential biological activities of similar compounds. For instance, N-tert-butyl isoquine, a related 4-aminoquinoline drug, has shown promise in antimalarial research (O’Neill et al., 2009).

Advanced Synthesis Techniques

Advanced synthesis techniques for related compounds have been explored. For example, the synthesis of ketenimines from tert-butyl isocyanide demonstrates the evolving methods in the field (Yavari et al., 2004).

Catalysis and Polymerization

The use of tert-butyl compounds in catalysis and polymerization processes has been studied. For instance, tert-butyl peroxybenzoate was used in a metal-free synthesis of 3-alkylated quinolines (Chen et al., 2018).

properties

Product Name

N-tert-butyl-N-[2-(tert-butylamino)-2-oxoethyl]-3-(3,4-dihydro-2H-quinolin-1-yl)propanamide

Molecular Formula

C22H35N3O2

Molecular Weight

373.5 g/mol

IUPAC Name

N-tert-butyl-N-[2-(tert-butylamino)-2-oxoethyl]-3-(3,4-dihydro-2H-quinolin-1-yl)propanamide

InChI

InChI=1S/C22H35N3O2/c1-21(2,3)23-19(26)16-25(22(4,5)6)20(27)13-15-24-14-9-11-17-10-7-8-12-18(17)24/h7-8,10,12H,9,11,13-16H2,1-6H3,(H,23,26)

InChI Key

VDWGQYMBLKWTQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CN(C(=O)CCN1CCCC2=CC=CC=C21)C(C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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